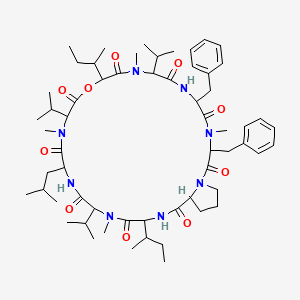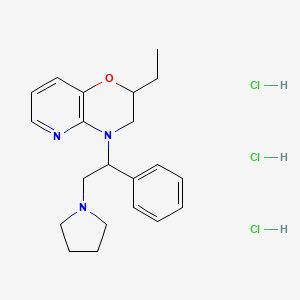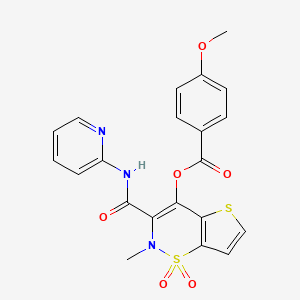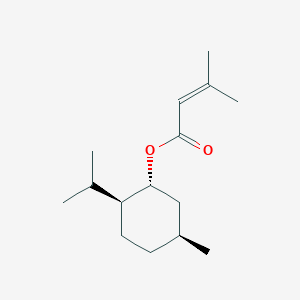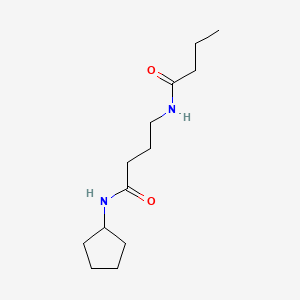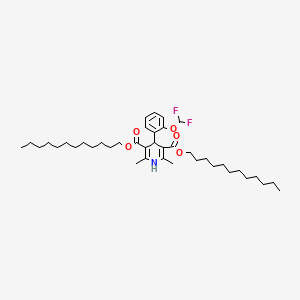
Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrimido-triazine core.
Functional Group Transformations: Introduction of functional groups such as cyano, dioxo, and ester groups through various organic transformations.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction parameters are carefully selected to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimido(4,5-e)-as-triazine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them promising candidates for drug development.
Medicine
In medicine, these compounds are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, and antitumor effects, making them valuable in the development of new pharmaceuticals.
Industry
In the industrial sector, these compounds can be used in the production of agrochemicals, dyes, and advanced materials. Their versatile chemical properties enable their application in various industrial processes.
Mecanismo De Acción
The mechanism of action of pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido(4,5-e)-as-triazine-3-acetic acid derivatives: Compounds with similar core structures but different functional groups.
Triazine derivatives: Compounds with a triazine ring, known for their diverse biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring, widely studied for their medicinal properties.
Uniqueness
Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
80761-67-7 |
|---|---|
Fórmula molecular |
C10H8N6O4 |
Peso molecular |
276.21 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(6,8-dioxo-5H-pyrimido[4,5-e][1,2,4]triazin-3-yl)acetate |
InChI |
InChI=1S/C10H8N6O4/c1-2-20-9(18)4(3-11)6-12-7-5(15-16-6)8(17)14-10(19)13-7/h4H,2H2,1H3,(H2,12,13,14,16,17,19) |
Clave InChI |
QHGNJLJFLSMZMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1=NC2=C(C(=O)NC(=O)N2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



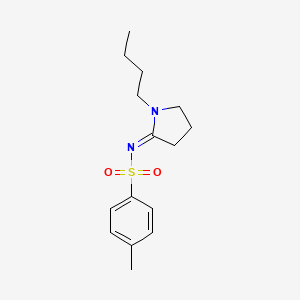
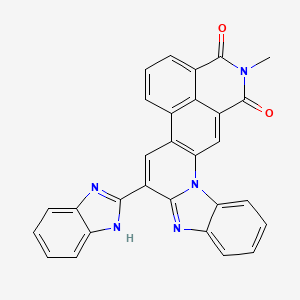
![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)

